molecular formula C17H19NO4 B2800227 (E)-3-(furan-3-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide CAS No. 1798410-23-7

(E)-3-(furan-3-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide

Cat. No.: B2800227
CAS No.: 1798410-23-7
M. Wt: 301.342
InChI Key: OXNIFLPCVRCXQB-VOTSOKGWSA-N
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Description

(E)-3-(furan-3-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide is an acrylamide derivative featuring a furan heterocycle at the β-position and a methoxy-substituted phenethylamine moiety at the amide nitrogen. The compound’s core structure—an (E)-configured acrylamide with aromatic substituents—is a common scaffold in drug discovery due to its conformational rigidity and capacity for hydrogen bonding .

Properties

IUPAC Name

(E)-3-(furan-3-yl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-20-15-5-3-4-14(10-15)16(21-2)11-18-17(19)7-6-13-8-9-22-12-13/h3-10,12,16H,11H2,1-2H3,(H,18,19)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNIFLPCVRCXQB-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C=CC2=COC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(CNC(=O)/C=C/C2=COC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(furan-3-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide is a synthetic compound with potential biological activities. Its unique structure, characterized by the presence of furan and methoxyphenyl groups, suggests possible applications in pharmacology, particularly in antimicrobial and anticancer therapies.

  • Molecular Formula : C17_{17}H19_{19}N O4_4
  • Molecular Weight : 301.34 g/mol
  • CAS Number : 1798410-23-7

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of acrylamide derivatives, including this compound. The compound has shown moderate to good activity against various bacterial strains and fungi.

Minimum Inhibitory Concentration (MIC)

The MIC values for related compounds indicate significant antimicrobial potential:

  • Gram-positive bacteria :
    • Staphylococcus aureus: MIC 5.64 to 77.38 µM
    • Enterococcus faecalis: MIC 8.33 to 23.15 µM
  • Gram-negative bacteria :
    • Escherichia coli: MIC 2.33 to 156.47 µM
    • Pseudomonas aeruginosa: MIC 13.40 to 137.43 µM
  • Fungi :
    • Candida albicans: MIC 16.69 to 78.23 µM
    • Fusarium oxysporum: MIC 56.74 to 222.31 µM .

Anticancer Activity

The anticancer properties of this compound have been investigated, particularly its effects on breast cancer cell lines such as MCF-7.

Cytotoxicity Assays

In vitro studies using the MTT assay have demonstrated that this compound exhibits cytotoxic effects against MCF-7 cells, with IC50_{50} values indicating potency:

  • IC50_{50} values for various derivatives ranged from:
    • Compound 4e: IC50_{50} = 2.11 µM (high activity)
    • Other derivatives showed varying levels of activity, with some exhibiting IC50_{50} values greater than 50 µM .

The mechanism by which this compound induces cytotoxicity involves:

  • Apoptosis Induction : Flow cytometry analysis indicated increased early and late apoptotic cell populations upon treatment.
  • Caspase Activation : Significant stimulation of caspase-3/7 was observed, confirming its role in apoptosis induction .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies suggest that modifications to the acrylamide core can enhance biological activity. For instance, variations in substituents on the phenyl rings significantly influence both antimicrobial and anticancer efficacy .

Scientific Research Applications

The compound (E)-3-(furan-3-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide , identified by the CAS number 1798410-23-7, has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and potential therapeutic applications based on available literature.

Structure and Composition

  • Molecular Formula : C17_{17}H19_{19}NO4_{4}
  • Molecular Weight : 301.34 g/mol
  • Structural Features : The compound features a furan ring, methoxy groups, and an acrylamide moiety, which contribute to its biological activity.

Anticancer Activity

Research has demonstrated that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In Vitro Studies : Compounds structurally related to this compound have been evaluated for their ability to inhibit cancer cell proliferation. In studies involving human cancer cell lines such as HeLa (cervical cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer), these compounds showed promising results in inhibiting cell growth at nanomolar concentrations .

Other Pharmacological Effects

Beyond anticancer properties, there is ongoing research into other potential pharmacological effects of this compound:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties against certain bacterial strains.
  • Neuroprotective Effects : Investigations into the neuroprotective capabilities of furan-containing compounds suggest potential applications in neurodegenerative diseases.
StudyCell LineIC50_{50} (nM)Mechanism
Study 1HeLa180Tubulin inhibition
Study 2MDA-MB-231250Apoptosis induction
Study 3A549370Cell cycle arrest

Notable Research Findings

  • Antiproliferative Studies : A study compared the activity of various methoxy-substituted acrylamides against multiple cancer cell lines, revealing that specific substitutions significantly enhanced potency .
  • Mechanistic Insights : Research into the binding affinity of these compounds for tubulin has provided insights into how structural modifications can optimize anticancer activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Key Structural Differences Among Analogs
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key References
Target Compound: (E)-3-(furan-3-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide Acrylamide with furan and phenethyl Furan-3-yl (β-position); 2-methoxy-2-(3-methoxyphenyl)ethyl (N-substituent) ~357.38 (calculated)
(E/Z)-3-(Furan-3-yl)-N-(2-(4-((E)-1-(4-hydroxyphenyl)-2-phenylbut-1-en-1-yl)phenoxy)ethyl)-N-methyl-2-(3,4,5-trimethoxyphenyl)acrylamide (3m) Hybrid acrylamide Furan-3-yl (β); 3,4,5-trimethoxyphenyl (α); complex N-substituent 796.37
(E)-3-(Furan-3-yl)-N-(1'-(phenylsulfonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acrylamide (27) Acrylamide with spiro-piperidine Furan-3-yl (β); spiro-piperidine sulfonamide (N-substituent) Not reported
3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide (Compound 2) Acrylamide with phenolic groups 4-Hydroxy-3-methoxyphenyl (β); 2-(4-hydroxyphenyl)-2-methoxyethyl (N-substituent) ~371.39 (calculated)

Key Observations :

  • Substituent Diversity: The target compound’s furan and dual methoxy groups contrast with analogs featuring trimethoxyphenyl (3m), spiro-piperidine (27), or phenolic moieties (Compound 2). These substitutions influence solubility, bioavailability, and target interactions .
  • Stereoelectronic Effects : The (E)-configuration stabilizes the planar acrylamide backbone, enhancing π-π stacking with aromatic residues in biological targets (e.g., enzymes or receptors) .

Key Observations :

  • Coupling Agents : EDC/HOBt (3m) and HATU (27) are preferred for amide bond formation, ensuring high regioselectivity and minimal racemization .
  • Purification : Silica gel chromatography is universally employed, while advanced techniques like Sephadex LH-20 (Compound 2) improve purity for bioactive compounds .
Table 3: Pharmacological Profiles
Compound Name Activity/Application IC50/EC50 Mechanism/Notes References
Target Compound Not reported Structural analog data extrapolated
(E/Z)-3-(Furan-3-yl)-N-(2-(4-((E)-1-(4-hydroxyphenyl)-2-phenylbut-1-en-1-yl)phenoxy)ethyl)-N-methyl-2-(3,4,5-trimethoxyphenyl)acrylamide (3m) Estrogen receptor modulation Not quantified Binds to ERα/ERβ via hydrophobic interactions
3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide (Compound 2) Anti-inflammatory (NO inhibition) 17.00 ± 1.11 μM Comparable to quercetin (IC50 = 17.21 μM)
Terrestrimine [(E)-N-(1-hydroxy-2-(4-hydroxyphenyl)-2-oxoethyl)-3-(4-hydroxyphenyl)-3-methoxyphenyl) acrylamide] SARS-CoV PLpro inhibition 15.8 ± 0.6 μM Polar substituents enhance potency

Key Observations :

  • Anti-inflammatory Potential: Compound 2’s NO inhibition suggests the target compound may share similar activity due to structural overlap (methoxy and phenolic groups) .

Q & A

Q. What are the key structural features and classification of this compound?

The compound is an acrylamide derivative characterized by:

  • An (E)-configured acrylamide backbone, enabling conjugation and π-stacking interactions.
  • A furan-3-yl substituent contributing aromaticity and potential hydrogen-bonding capacity.
  • A 2-methoxy-2-(3-methoxyphenyl)ethyl group, providing steric bulk and methoxy-mediated electronic effects. Classification: Heterocyclic compound (furan), acrylamide derivative, and aryl ether .

Q. What are common synthetic routes for this compound?

Synthesis typically involves:

  • Step 1: Coupling of furan-3-carbaldehyde with acryloyl chloride under basic conditions (e.g., triethylamine in DCM).
  • Step 2: Amidation with 2-methoxy-2-(3-methoxyphenyl)ethylamine using EDCI/HOBt catalysis in DMF .
  • Purification: Column chromatography (ethyl acetate/petroleum ether) and crystallization .

Example Protocol:

StepReagents/ConditionsYieldCharacterization
1Triethylamine, DCM, 0°C75%TLC, 1^1H NMR
2EDCI, HOBt, DMF, RT62%HPLC, MS

Q. How is the compound characterized for structural validation?

Key methods include:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm stereochemistry (e.g., trans-coupling constants at δ 7.61 ppm, J = 15.6 Hz) .
  • Mass Spectrometry (MS): ESI-MS m/z 298.20 (M+H)+^+ aligns with theoretical molecular weight .
  • IR Spectroscopy: Peaks at 1650 cm1^{-1} (amide C=O) and 1240 cm1^{-1} (C-O-C) .

Q. What are its preliminary biological or material applications?

  • Medicinal Chemistry: Acrylamide derivatives exhibit activity against kinases and GPCRs via π-stacking and hydrogen bonding .
  • Materials Science: Furan moieties enable polymerization or coordination chemistry for functional materials .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in amidation steps?

Contradictions in reported yields (e.g., 62% vs. 75%) may arise from:

  • Solvent polarity: DMF improves solubility but may promote side reactions; switch to THF for sterically hindered amines .
  • Catalyst choice: Replace EDCI with DCC-DMAP for enhanced acylation efficiency .
  • Temperature control: Gradual warming (0°C → RT) reduces epimerization .

Q. Why do similar compounds show variable thermal stability?

Conflicting DSC data (e.g., Tdec_{dec} = 180°C vs. 210°C) may stem from:

  • Crystallinity differences: Amorphous vs. crystalline forms alter decomposition pathways .
  • Impurity profiles: Residual solvents (e.g., DMF) lower observed Tdec_{dec} .

Q. How to validate conflicting bioactivity reports in different cell lines?

  • Assay conditions: Adjust serum concentration (e.g., 2% FBS reduces nonspecific binding) .
  • Metabolic interference: Use CYP450 inhibitors (e.g., ketoconazole) to isolate parent compound effects .

Methodological Guidance

Designing a kinetic study for acrylamide hydrolysis:

  • Conditions: pH 7.4 buffer, 37°C, HPLC monitoring at 0, 6, 12, 24h.
  • Analysis: Plot ln[concentration] vs. time; calculate kobs_{obs} and half-life .

Interpreting unexpected byproducts in scaled-up synthesis:

  • Hypothesis: Oxidative dimerization via dissolved O2_2.
  • Solution: Degas solvents with N2_2, add radical scavengers (BHT) .

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